molecular formula C17H18ClNO3S B6501737 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide CAS No. 1396887-24-3

5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B6501737
CAS No.: 1396887-24-3
M. Wt: 351.8 g/mol
InChI Key: ALAXDSXKZRNCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide is a benzamide derivative with a structurally complex side chain featuring a cyclopropyl group, a hydroxyl group, and a thiophene ring. These analogs share key pharmacophores, such as the 5-chloro-2-methoxybenzamide core, which is critical for biological activity in sulfonylurea antidiabetics and other therapeutic agents .

Properties

IUPAC Name

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-22-14-7-6-12(18)9-13(14)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAXDSXKZRNCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a chloro group, a cyclopropyl moiety, a thiophene ring, and a methoxybenzamide functional group, which together suggest diverse chemical reactivity and potential interactions with biological targets.

The molecular formula of this compound is C17H18ClNO3SC_{17}H_{18}ClNO_3S with a molecular weight of 351.8 g/mol. The compound's structure allows for various chemical reactions, which can be optimized to enhance its yield and purity during synthesis.

PropertyValue
Molecular FormulaC17H18ClNO3SC_{17}H_{18}ClNO_3S
Molecular Weight351.8 g/mol
CAS Number1396887-24-3

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in various pathological processes. For instance, compounds similar in structure have shown promise as inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thereby disrupting bacterial growth and replication .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. In vitro assays demonstrated that several derivatives exhibit significant antiproliferative effects against various cancer cell lines, including colon and breast cancer cells. For example:

  • Compound Efficacy :
    • Compound 33 showed high activity against colon cancer cell lines (Caco-2 and HCT-116).
    • Compound 24 exhibited strong efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231).

These compounds led to cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization, indicating their potential as chemotherapeutic agents .

Antioxidant Activity

In addition to anticancer properties, the compound has demonstrated antioxidant capabilities. Research indicates that certain derivatives can mitigate oxidative stress in cells, which is crucial for protecting cellular integrity from damage caused by free radicals .

Case Studies

  • Colon Cancer Study : A study investigated the effects of structurally similar benzamide derivatives on colon cancer cells, revealing that specific modifications enhanced selectivity and potency against tumor cells. The best-performing compounds were able to induce apoptosis in cancerous cells while sparing normal cells .
  • Antioxidant Evaluation : In vitro experiments assessed the antioxidant activity of selected benzamide derivatives using DPPH and FRAP assays. Results indicated that some compounds effectively reduced oxidative stress markers in treated cells compared to controls, suggesting a protective role against oxidative damage .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with similar structures to 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide exhibit promising anticancer properties. The presence of the thiophene ring is believed to enhance the compound's interaction with biological targets, potentially leading to effective cancer therapies. In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation, suggesting its utility in developing new anticancer agents.

Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored in various studies. Its structural features may allow it to interact with specific enzymes or receptors involved in inflammatory responses, making it a candidate for anti-inflammatory drug development. Preliminary data suggest that it could reduce markers of inflammation in animal models.

Antimicrobial Activity
Given its diverse functional groups, this compound may also possess antimicrobial properties. Research has indicated that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotics. Further studies are needed to evaluate its efficacy against specific pathogens.

Agricultural Applications

Herbicidal Potential
The structural similarities between this compound and known herbicides suggest it may have herbicidal properties. The chloro and cyclopropyl groups could enhance its ability to disrupt plant growth processes, making it a candidate for development as a selective herbicide.

Pesticidal Activity
There is also potential for this compound to be used as an insecticide or fungicide based on its chemical structure. The interactions of thiophene and methoxy groups with biological systems may provide avenues for controlling pests and diseases in crops, contributing to sustainable agricultural practices.

Case Studies

Several studies have documented the biological activities of compounds similar to this compound:

Case Study 1: Anticancer Screening
In a laboratory setting, derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation compared to control groups. This study highlighted the potential for further development into therapeutic agents targeting specific cancer types.

Case Study 2: Anti-inflammatory Effects
A series of in vivo experiments demonstrated that the compound reduced inflammation markers in animal models subjected to induced inflammatory responses. These findings support further investigation into its mechanism of action and potential clinical applications.

Case Study 3: Herbicidal Activity Evaluation
Field trials assessed the herbicidal efficacy of related compounds on common agricultural weeds, demonstrating promising results that warrant additional research into formulation and application methods.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Weight Solubility Profile
Target Compound 5-Chloro-2-methoxybenzamide Cyclopropyl, hydroxyl, thiophen-2-yl ethyl Not reported Predicted low solubility (hydrophobic)
Glibenclamide (Glyburide) 5-Chloro-2-methoxybenzamide Cyclohexylcarbamoyl-sulfamoylphenethyl 494.00 g/mol Practically insoluble in water
Glimepiride 4-Ethyl-3-methylpyrrole core Methylcyclohexylcarbamoyl-sulfamoylphenethyl 490.62 g/mol Higher solubility than glibenclamide
Metoclopramide 5-Chloro-2-methoxybenzamide Diethylaminoethyl 299.80 g/mol Soluble in water and organic solvents

Key Observations :

  • The target compound’s cyclopropyl and thiophene substituents distinguish it from sulfonylureas like glibenclamide, which feature a sulfamoylphenyl-ethyl group. This structural divergence likely impacts receptor binding and pharmacokinetics.
  • Metoclopramide shares the 5-chloro-2-methoxybenzamide core but lacks sulfonylurea groups, explaining its distinct mechanism (dopamine D2 antagonism) compared to antidiabetic sulfonylureas .

Pharmacological Activity

Key Observations :

  • Sulfonylureas (e.g., glibenclamide, glimepiride) act via pancreatic β-cell KATP channel inhibition, promoting insulin secretion. The target compound’s lack of sulfamoyl groups suggests a different mechanism if antidiabetic.

Pharmacokinetic and Toxicity Profiles

Key Observations :

  • Glibenclamide’s low solubility (BCS Class II) limits its dissolution rate and bioavailability, necessitating formulation strategies like cocrystallization .

Preparation Methods

Chlorination of 2-Methoxybenzoic Acid

Direct electrophilic chlorination of 2-methoxybenzoic acid using chlorine gas in acetic acid at 40–60°C introduces chlorine predominantly at the para position relative to the methoxy group (yield: 65–70%). However, achieving meta chlorination (position 5) requires a directed ortho-metalation approach:

  • Protection of carboxylic acid : Methylation with dimethyl sulfate in methanol yields methyl 2-methoxybenzoate.

  • Directed lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF deprotonates position 5, followed by quenching with hexachloroethane to install chlorine.

  • Deprotection : Hydrolysis with aqueous NaOH regenerates the carboxylic acid.

Table 1 : Optimization of Chlorination Conditions

StepReagents/ConditionsYield (%)
Methylation(CH3)2SO4, MeOH, K2CO3, 60°C92
Lithiation/ChlorinationLDA, THF, −78°C; C2Cl658
Demethylation6M NaOH, reflux, 4h85

Synthesis of 2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-Yl)Ethylamine

Cyanohydrin Formation

Cyclopropyl(thiophen-2-yl)ketone, synthesized via Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride, undergoes cyanohydrin formation using acetone cyanohydrin and triethylamine as a base:

Cyclopropyl(thiophen-2-yl)ketone+CH3C(OH)CNNC-CH2-C(OH)(cyclopropyl)(thiophen-2-yl)[1]\text{Cyclopropyl(thiophen-2-yl)ketone} + \text{CH3C(OH)CN} \rightarrow \text{NC-CH2-C(OH)(cyclopropyl)(thiophen-2-yl)} \quad

Key Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 78%

Reduction to Primary Amine

The cyanohydrin intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH4) in anhydrous THF:

NC-CH2-C(OH)(cyclopropyl)(thiophen-2-yl)LiAlH4NH2-CH2-C(OH)(cyclopropyl)(thiophen-2-yl)[1]\text{NC-CH2-C(OH)(cyclopropyl)(thiophen-2-yl)} \xrightarrow{\text{LiAlH4}} \text{NH2-CH2-C(OH)(cyclopropyl)(thiophen-2-yl)} \quad

Optimization Data :

  • Reaction time: 12h

  • Yield: 82%

  • Purity (HPLC): >95%

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

5-Chloro-2-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2) in toluene under reflux:

5-Cl-2-MeO-C6H3-COOH+SOCl25-Cl-2-MeO-C6H3-COCl[2]\text{5-Cl-2-MeO-C6H3-COOH} + \text{SOCl2} \rightarrow \text{5-Cl-2-MeO-C6H3-COCl} \quad

Conditions :

  • Catalyst: DMF (1 drop)

  • Yield: 94%

Coupling with Amine

The acid chloride reacts with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine in the presence of triethylamine to form the target amide:

5-Cl-2-MeO-C6H3-COCl+NH2-CH2-C(OH)(cyclopropyl)(thiophen-2-yl)Et3NTarget Compound[1][2]\text{5-Cl-2-MeO-C6H3-COCl} + \text{NH2-CH2-C(OH)(cyclopropyl)(thiophen-2-yl)} \xrightarrow{\text{Et3N}} \text{Target Compound} \quad

Table 2 : Coupling Reaction Optimization

BaseSolventTemperatureTime (h)Yield (%)
Et3NDCM0°C→RT688
DIPEATHFRT876
PyridineAcetone40°C1265

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J=8.7 Hz, 1H, ArH), 7.32 (dd, J=5.1, 1.2 Hz, 1H, Thiophene-H), 6.95 (d, J=3.0 Hz, 1H, Thiophene-H), 4.21 (s, 1H, OH), 3.89 (s, 3H, OCH3), 3.12 (m, 2H, CH2NH), 1.45 (m, 1H, cyclopropyl).

  • HRMS : Calculated for C18H19ClNO3S [M+H]+: 372.0764; Found: 372.0768.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H2O) confirmed a purity of 98.6% with a retention time of 6.7 min.

Q & A

Q. What synthetic routes are recommended for preparing 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step procedures, including functional group modifications and amide coupling. Key steps include:

Introduction of methoxy group : React 5-chlorosalicylic acid with methyl iodide and potassium carbonate (K₂CO₃) under reflux (80°C for 4 hours) to form the methoxy intermediate .

Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to react the carboxylic acid intermediate with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine. Maintain anhydrous conditions in tetrahydrofuran (THF) at 0–25°C for 12–24 hours .

Q. Critical Factors :

  • Temperature control : Higher temperatures (>80°C) may degrade sensitive functional groups (e.g., cyclopropyl).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted amines and coupling agents .

Q. Table 1: Example Synthetic Protocol

StepReagents/ConditionsPurposeYield Range
15-Chlorosalicylic acid, CH₃I, K₂CO₃, 80°C, 4hMethoxylation70–85%
2EDC/HOBt, THF, 0–25°C, 24hAmide coupling50–65%

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and thiophene protons at δ 6.8–7.2 ppm .
    • ¹³C NMR : Confirm carbonyl (C=O) resonance at ~170 ppm and cyclopropyl carbons at 10–15 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₇H₁₉ClNO₃S) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Molecular Docking : Employ AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Parameterize the thiophene ring’s sulfur atom for π-π stacking and hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes .

Q. Table 2: Key Computational Parameters

ParameterValueRelevance
Basis Set6-31G(d,p)Balances accuracy and computational cost
Solvation ModelCOSMOAccounts for solvent effects in docking
Force FieldAMBER ff14SBSuitable for protein-ligand systems

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and normalize data to internal controls (e.g., DMSO vehicle) .
    • Validate compound stability in assay buffers (pH 7.4, 37°C) via LC-MS to rule out degradation .
  • Data Reconciliation :
    • Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, incubation time) .
    • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) .

Case Study : Inconsistent IC₅₀ values for GroEL/ES inhibition were resolved by adjusting ATP concentrations (1–5 mM) to reflect physiological conditions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vitro studies?

Methodological Answer:

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with PBS containing 0.01% Tween-80 to prevent aggregation .
  • Prodrug Design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility, followed by enzymatic cleavage in target tissues .
  • Lipophilicity Adjustment : Replace the cyclopropyl group with polar substituents (e.g., -OH, -NH₂) while monitoring LogP via shake-flask assays .

Q. Key Takeaways

  • Synthesis : Multi-step protocols require precise control of reaction conditions and purification.
  • Characterization : Combine NMR, HRMS, and HPLC for rigorous quality control.
  • Computational Modeling : DFT and docking guide hypothesis-driven experimental design.
  • Data Contradictions : Standardize assays and employ multivariate analysis to resolve discrepancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.